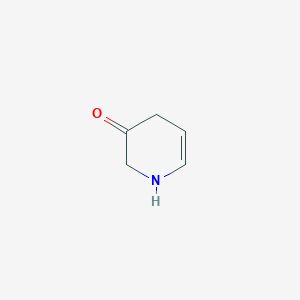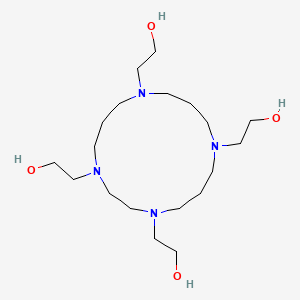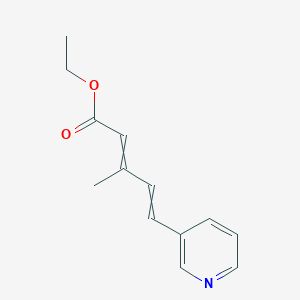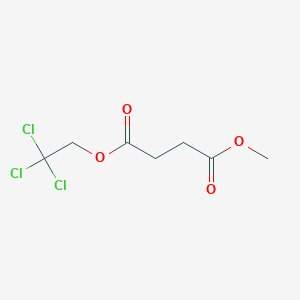
1,4-Dihydropyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydropyridin-3(2H)-one is a derivative of dihydropyridine, a class of compounds known for their significant biological and medicinal properties. These compounds are widely used in the pharmaceutical industry, particularly as calcium channel blockers for the treatment of cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydropyridin-3(2H)-one can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an amine. This reaction typically occurs in acetic acid or refluxing ethanol . Another method involves the use of ionic liquids as environmentally friendly solvents, which can be recycled and reused .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale Hantzsch reactions. The use of ionic liquids has also been explored for industrial production due to their recyclability and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydropyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydropyridin-3(2H)-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It is a key component in the development of calcium channel blockers used to treat hypertension and other cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,4-dihydropyridin-3(2H)-one involves its interaction with calcium channels in the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other calcium channel blockers .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydropyridin-3(2H)-one is similar to other dihydropyridine derivatives, such as nifedipine and amlodipine. it is unique in its specific structure and the types of reactions it undergoes. Other similar compounds include:
Nifedipine: A widely used calcium channel blocker.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: A dihydropyridine derivative used to treat hypertension.
Eigenschaften
CAS-Nummer |
154502-34-8 |
|---|---|
Molekularformel |
C5H7NO |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
2,4-dihydro-1H-pyridin-3-one |
InChI |
InChI=1S/C5H7NO/c7-5-2-1-3-6-4-5/h1,3,6H,2,4H2 |
InChI-Schlüssel |
GHBVQSMEYOJACB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CNCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)









![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)

![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
